molecular formula C16H11BrN2O B12995939 4-bromo-N-(quinolin-5-yl)benzamide

4-bromo-N-(quinolin-5-yl)benzamide

Cat. No.: B12995939
M. Wt: 327.17 g/mol
InChI Key: YKDTWOVXDKBEDE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-N-(quinolin-5-yl)benzamide , reflecting its substitution pattern on the benzamide core and quinoline moiety. The systematic identification follows these criteria:

  • Benzamide backbone : A benzene ring substituted with a bromine atom at the para-position (C4) and an amide group at C1.
  • Quinoline substituent : A nitrogen-containing bicyclic aromatic system attached via its 5-position to the amide nitrogen.

The compound’s structural uniqueness arises from the conjugation between the electron-deficient quinoline ring and the brominated benzamide group, which influences its reactivity and spectroscopic signatures.

CAS Registry Number and Molecular Formula

The compound is registered under CAS No. 552814-33-2 , with the following molecular characteristics:

Property Value
Molecular Formula C₁₆H₁₁BrN₂O
Molecular Weight 327.18 g/mol
Exact Mass 326.0024 (monoisotopic)

The molecular formula confirms the presence of 16 carbon atoms, 11 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The exact mass, calculated using isotopic distributions, aligns with high-resolution mass spectrometry (HRMS) data.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s structure and electronic environment. Representative ¹H NMR and ¹³C NMR data, derived from analogous quinoline-based benzamides, are summarized below:

¹H NMR (400 MHz, DMSO-d₆)
δ (ppm) Multiplicity Integration Assignment
10.59 Singlet 1H Amide NH
8.72–7.46 Multiplet 10H Aromatic protons (quinoline and benzene)
7.48 Doublet 1H Quinoline H8
¹³C NMR (100 MHz, CDCl₃)
δ (ppm) Assignment
165.2 Amide carbonyl (C=O)
148.1 Quinoline C5
131.4–122.1 Aromatic carbons
119.6 Brominated benzene C4

The amide proton appears as a singlet near δ 10.59 ppm due to deshielding by the electron-withdrawing quinoline group. Aromatic protons exhibit complex splitting patterns from spin-spin coupling, while the quinoline H8 proton resonates as a doublet (J = 8.4 Hz) owing to coupling with H7.

Infrared (IR) Spectroscopy and Functional Group Verification

IR spectroscopy confirms key functional groups:

Wavenumber (cm⁻¹) Assignment
3260 N–H stretch (amide)
1665 C=O stretch (amide I)
1540 C–N stretch (amide II)
675 C–Br stretch

The strong absorption at 1665 cm⁻¹ corresponds to the amide carbonyl stretch, while the N–H stretch at 3260 cm⁻¹ verifies the secondary amide structure. The C–Br vibration at 675 cm⁻¹ confirms bromine substitution.

High-Resolution Mass Spectrometry (HRMS) Confirmation

HRMS analysis using electrospray ionization (ESI) provides precise mass data:

Observed m/z Theoretical m/z Formula
327.0793 [M+H]⁺ 327.0795 C₁₆H₁₂BrN₂O⁺

The observed molecular ion peak at m/z 327.0793 matches the theoretical mass (Δ = 0.0002), confirming the molecular formula. Fragmentation patterns include loss of Br (Δm/z = 79.9) and sequential cleavage of the amide bond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17 g/mol

IUPAC Name

4-bromo-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H11BrN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20)

InChI Key

YKDTWOVXDKBEDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Acyl Chloride Route

A common approach involves synthesizing the acyl chloride of 4-bromobenzoic acid, which then reacts with quinolin-5-amine to form the amide bond. This method requires:

  • Preparation of 4-bromobenzoyl chloride from 4-bromobenzoic acid using reagents like thionyl chloride or oxalyl chloride.
  • Reaction of the acyl chloride with quinolin-5-amine in anhydrous conditions, often in dry solvents such as dichloromethane (DCM) or acetone.
  • Use of a base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction to completion.
  • Purification by silica gel column chromatography.

This method is efficient but requires careful moisture control to prevent hydrolysis of the acyl chloride intermediate.

POCl3-Mediated Amidation

An alternative method involves the use of phosphorus oxychloride (POCl3) as an activating agent for the carboxylic acid in the presence of triethylamine and dichloromethane at low temperature (0 °C). The procedure includes:

  • Dissolving quinolin-5-amine and 4-bromobenzoic acid in DCM.
  • Adding triethylamine as a base.
  • Dropwise addition of POCl3 to activate the acid.
  • Stirring the mixture at 0 °C to control the reaction rate.
  • Quenching with ice water, extraction, washing with saturated sodium bicarbonate, drying over sodium sulfate, and solvent evaporation.
  • Purification by silica gel chromatography.

This method provides good yields and tolerates various functional groups on the quinoline ring.

Catalyst-Assisted Solvent-Free Amidation

A green chemistry approach uses CoFe2O4SiO2-DASA, a magnetic nanoparticle catalyst, to promote amidation between alcohols and nitriles under solvent-free conditions at 80 °C. The general procedure is:

  • Mixing the alcohol (e.g., 4-bromobenzyl alcohol) and nitrile (quinolin-5-carbonitrile) with the catalyst.
  • Heating the mixture at 80 °C for several hours.
  • Monitoring the reaction by thin-layer chromatography (TLC).
  • After completion, cooling, adding ethyl acetate, removing the catalyst magnetically, drying, and purifying the product by column chromatography.

This method is environmentally friendly and provides moderate to good yields (around 80%).

Microwave-Assisted Suzuki–Miyaura Cross-Coupling and Deprotection

For biaryl quinoline benzamides, a one-pot microwave-assisted Suzuki–Miyaura cross-coupling followed by N-Boc deprotection can be employed:

  • Starting from N-Boc-protected quinolin-5-yl boronic acid or ester and 4-bromobenzoyl derivatives.
  • Performing the Suzuki coupling under microwave irradiation in the presence of a palladium catalyst.
  • Subsequent deprotection of the Boc group without acid treatment.
  • This method yields the target amide with high functional group tolerance and yields between 70% and 95%.

The acyl chloride and POCl3 methods proceed via activation of the carboxylic acid to a more reactive intermediate (acyl chloride or phosphoryl intermediate), which then undergoes nucleophilic attack by the quinolin-5-amine nitrogen to form the amide bond. The catalyst-assisted method likely involves activation of the nitrile and alcohol to form an intermediate imidate or amide under catalytic conditions.

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Acyl Chloride Method 4-bromobenzoyl chloride, quinolin-5-amine, dry solvent, base 70-85 Straightforward, well-established Requires moisture control, corrosive reagents
POCl3-Mediated Amidation POCl3, triethylamine, DCM, 0 °C 75-90 Mild conditions, good functional group tolerance Requires careful temperature control
Catalyst-Assisted Solvent-Free CoFe2O4SiO2-DASA catalyst, 80 °C, solvent-free ~80 Green chemistry, easy catalyst recovery Limited substrate scope, longer reaction time
Microwave-Assisted Suzuki Coupling Pd catalyst, microwave irradiation, N-Boc protection 70-95 High yields, functional group tolerance, one-pot Requires specialized equipment
  • Spectral data such as FTIR, ^1H and ^13C NMR, and mass spectrometry confirm the formation of the amide bond and the integrity of the quinoline and bromobenzene moieties.
  • The amide NH typically appears as a singlet around 10-11 ppm in ^1H NMR.
  • Carbonyl carbons resonate near 165-170 ppm in ^13C NMR.
  • Mass spectrometry confirms molecular weight consistent with 4-bromo-N-(quinolin-5-yl)benzamide.
  • Purity and yield are optimized by chromatographic purification.

The preparation of this compound can be efficiently achieved by several methods, with the POCl3-mediated amidation and acyl chloride routes being the most commonly used for high yields and purity. Catalyst-assisted solvent-free amidation offers a greener alternative, while microwave-assisted Suzuki coupling provides a versatile approach for biaryl derivatives. Selection of method depends on available reagents, equipment, and desired scale.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of 4-bromo-N-(quinolin-5-yl)benzamide derivatives in targeting various cancer types. For instance, a series of quinoline benzamide derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated significant cytotoxic effects, suggesting that these compounds could serve as potential therapeutic agents against breast cancer .

Case Study: Non-Small Cell Lung Cancer

In another investigation, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were identified as fibroblast growth factor receptor-1 (FGFR1) inhibitors. One compound demonstrated inhibition of five non-small cell lung cancer cell lines with FGFR1 amplification, indicating its potential application in treating this specific cancer type .

Antibacterial Properties

The compound has also been studied for its antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria. Research indicates that certain quinolone derivatives exhibit potent activity against these pathogens, which are increasingly problematic in clinical settings due to resistance to conventional antibiotics . This suggests that this compound may contribute to the development of new antibacterial agents.

Pharmacological Applications

Beyond its anticancer and antibacterial potential, this compound and its derivatives have been explored for various other pharmacological applications:

  • Anti-inflammatory : Some derivatives have shown significant anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Antiviral : There is emerging evidence supporting the antiviral properties of certain quinoline-based compounds, which could be useful in developing treatments for viral infections.
  • Cytotoxic Effects : The cytotoxicity of these compounds against various cell lines indicates their potential utility in cancer therapy and possibly in other diseases characterized by uncontrolled cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at different positions on the quinoline and benzamide rings can significantly influence their biological activities. For instance, variations in substituents have been associated with enhanced potency against specific targets such as FGFR1 and certain bacterial strains .

Mechanism of Action

The mechanism of action of 4-bromo-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing it from degrading elastin and other proteins. This inhibition can reduce inflammation and tissue damage . The quinoline moiety is crucial for its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Relevance

The biological activity of benzamide derivatives is highly sensitive to substituents on both the benzamide and the attached heterocycle. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Biological Activity/Findings Synthesis Yield Reference
4-Bromo-N-(quinolin-5-yl)benzamide Quinolin-5-yl, bromobenzamide Presumed FGFR1 inhibition (structural analog) N/A
4-Bromo-N-(6-isobutylquinolin-5-yl)benzenesulfonamide (27) Isobutylquinoline, sulfonamide Not specified; sulfonamide enhances solubility 65%
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine Triazole substituent, quinolin-4-amine Probe for kinase inhibition; robust synthesis 68%
5-Bromo-2-chloro-N-(5-quinolinyl)benzamide Chloro and bromo dual halogenation Enhanced halogen bonding potential N/A
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) 3,5-Dimethoxyphenyl, bromobenzamide Potent FGFR1 inhibition (IC50 < 1 µM) 65%

Structural and Functional Insights

  • Halogen Effects: Bromine at the benzamide’s 4-position (as in this compound and compound C9) promotes hydrophobic interactions in FGFR1’s ATP-binding pocket. Chlorine substitution (e.g., 5-bromo-2-chloro analog) may further enhance binding via halogen bonding .
  • The triazole group in the quinolin-4-amine derivative introduces additional hydrogen-bonding sites, useful for kinase inhibition .
  • Quinoline Substitution Position: Quinolin-5-yl vs. quinolin-4-yl substitution influences spatial orientation in target binding. For example, the 4-anilino-quinoline scaffold in compound 9 optimizes interactions with kinase catalytic domains .

Biological Activity

4-Bromo-N-(quinolin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN2O. The compound features a bromine atom at the fourth position of the benzamide moiety and a quinoline group attached to the nitrogen atom. The unique structural characteristics contribute to its biological activities, particularly in pharmacological applications.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, quinoline derivatives have been shown to possess activity against Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
P. aeruginosa12

2. Anticancer Properties

The anticancer activity of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and tubulin polymerization inhibition. For example, in vitro studies demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM .

Cell Line IC50 (μM) Mechanism of Action
MCF-725Apoptosis induction
HepG230Cell cycle arrest
A54920Tubulin polymerization inhibition

3. Enzyme Inhibition

Molecular docking studies have indicated that this compound interacts with various enzymes, demonstrating potential as an enzyme inhibitor. For instance, it has shown promising results in inhibiting elastase, an enzyme linked to inflammatory diseases . The binding affinity was assessed through computational methods, revealing significant interactions with the active site of the enzyme.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the anticancer efficacy of this compound in tumor-bearing mice. The compound was administered intraperitoneally at doses of 30 mg/kg for 14 days. Results indicated a marked reduction in tumor size compared to control groups, with histopathological analysis showing increased apoptosis in tumor tissues .

Case Study 2: Mechanistic Insights into Antimicrobial Action

Another investigation focused on the antimicrobial action of the compound against Staphylococcus aureus. The study utilized time-kill assays and demonstrated that the compound exerts bactericidal effects within two hours of exposure, suggesting rapid action against bacterial pathogens.

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